molecular formula C8H12N2O B14308791 3,3'-Oxydibutanenitrile CAS No. 114479-72-0

3,3'-Oxydibutanenitrile

Cat. No.: B14308791
CAS No.: 114479-72-0
M. Wt: 152.19 g/mol
InChI Key: HVKVEEQZTCWTOA-UHFFFAOYSA-N
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Description

3,3’-Oxydibutanenitrile is an organic compound with the molecular formula C8H12N2O It is a nitrile derivative, characterized by the presence of two butanenitrile groups connected via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Oxydibutanenitrile typically involves the reaction of butanenitrile with an oxidizing agent. One common method is the oxidative coupling of butanenitrile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 3,3’-Oxydibutanenitrile may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Oxydibutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or esters.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted nitriles or other functionalized derivatives.

Scientific Research Applications

3,3’-Oxydibutanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3’-Oxydibutanenitrile exerts its effects depends on the specific reactions it undergoes. For example, in biological systems, the nitrile groups may interact with enzymes or other proteins, leading to various biochemical effects. The molecular targets and pathways involved can vary widely based on the specific application and context.

Comparison with Similar Compounds

    Butanenitrile: A simpler nitrile compound with similar reactivity but lacking the oxygen linkage.

    3-Oxobutanenitrile: Another nitrile derivative with a ketone functional group, offering different reactivity and applications.

    2-Oxopropyl cyanide: A related compound with a different carbon chain structure.

Uniqueness: 3,3’-Oxydibutanenitrile is unique due to its dual nitrile groups connected via an oxygen atom, which imparts distinct chemical properties and reactivity. This structural feature allows for diverse applications and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

114479-72-0

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(1-cyanopropan-2-yloxy)butanenitrile

InChI

InChI=1S/C8H12N2O/c1-7(3-5-9)11-8(2)4-6-10/h7-8H,3-4H2,1-2H3

InChI Key

HVKVEEQZTCWTOA-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)OC(C)CC#N

Origin of Product

United States

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